2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and a propynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene typically involves the introduction of the fluorine atom, methyl group, and propynyl group onto the benzene ring through a series of chemical reactions. One common method involves the use of fluorination reagents to introduce the fluorine atom, followed by alkylation reactions to add the methyl and propynyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the efficient and consistent production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of the fluorine atom or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways within cells. The fluorine atom can influence the compound’s reactivity and binding affinity, while the propynyl group may affect its overall stability and solubility. These interactions can lead to various biological and chemical effects, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure but lacks the fluorine atom.
1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene: Similar structure with different substituents on the benzene ring.
4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Contains a fluorine atom and a propynyl group but has a different functional group attached to the benzene ring.
Uniqueness
2-Fluoro-1-methyl-3-(prop-2-yn-1-yl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of the fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, compared to similar compounds without fluorine. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9F |
---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-fluoro-1-methyl-3-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9F/c1-3-5-9-7-4-6-8(2)10(9)11/h1,4,6-7H,5H2,2H3 |
InChI Key |
VDFPVLLEXOWTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.